![molecular formula C8H13N3O B13875883 1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B13875883.png)
1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyloxetane moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by the introduction of the methyloxetane moiety. One common synthetic route is as follows:
Cyclocondensation: Hydrazine reacts with a 1,3-dicarbonyl compound to form the pyrazole ring.
Substitution: The pyrazole intermediate is then reacted with a methyloxetane derivative under basic conditions to introduce the methyloxetane moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type. Major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds.
Scientific Research Applications
1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine can be compared with other similar compounds, such as:
3-Aminopyrazole:
4-Aminopyrazole: Another pyrazole derivative with similar reactivity but different substitution patterns.
5-Aminopyrazole: Known for its use in the synthesis of more complex heterocyclic systems.
The uniqueness of this compound lies in the presence of the methyloxetane moiety, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-[(3-methyloxetan-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H13N3O/c1-8(5-12-6-8)4-11-3-7(9)2-10-11/h2-3H,4-6,9H2,1H3 |
InChI Key |
HBZURKRWSHLURN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate](/img/structure/B13875808.png)
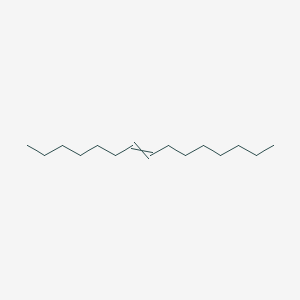

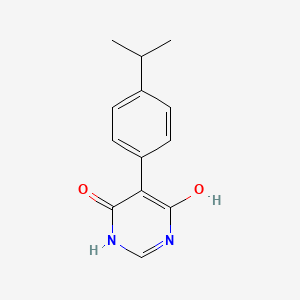
![ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate](/img/structure/B13875824.png)
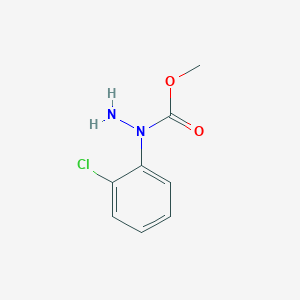
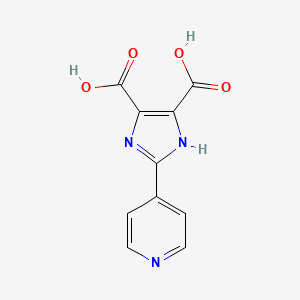
![5-Nitro-2-{[(2,3,3-trichloroallanoyl)oxy]ethanimidoyl}-1-benzo[b]furan](/img/structure/B13875840.png)
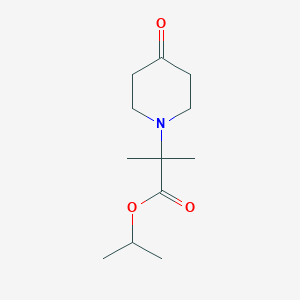
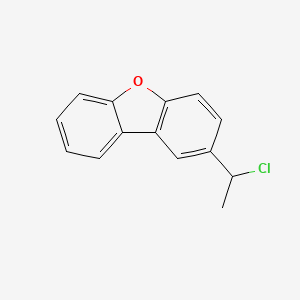
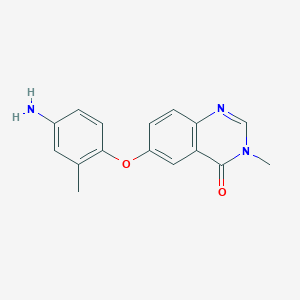

amino]ethyl]-5-fluoroBenzenebutanoic acid](/img/structure/B13875892.png)
